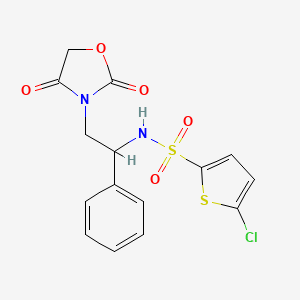

![molecular formula C10H10FNO3 B2917991 [(3-Fluoro-4-methylbenzoyl)amino]acetic acid CAS No. 923215-30-9](/img/structure/B2917991.png)

[(3-Fluoro-4-methylbenzoyl)amino]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

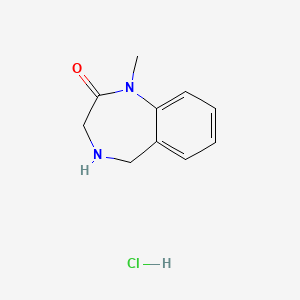

“[(3-Fluoro-4-methylbenzoyl)amino]acetic acid” is a chemical compound used for proteomics research . It has a molecular formula of C10H10FNO3 and a molecular weight of 211.19 .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by its molecular formula C10H10FNO3 and molecular weight 211.19 . More specific properties like melting point, boiling point, solubility, and others are not available in the sources I found.Scientific Research Applications

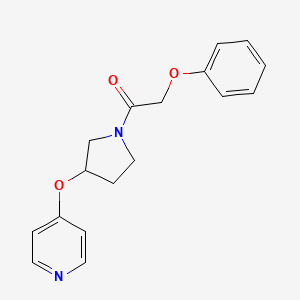

Aldose Reductase Inhibitors and Antioxidant Activity

Fluorinated benzoyl derivatives have been investigated for their potential as aldose reductase inhibitors (ARIs), which are relevant in the management of long-term diabetic complications. These compounds have shown promising in vitro activity, indicating their therapeutic potential. Additionally, some of these derivatives exhibit potent antioxidant properties, suggesting their utility in oxidative stress-related conditions (Alexiou & Demopoulos, 2010).

Glycopeptide Synthesis

Fluorobenzoyl groups, closely related to the fluorinated benzoyl moiety , have been explored as protective groups in carbohydrate and glycopeptide synthesis. Their use has been shown to suppress the β-elimination of O-linked carbohydrates, highlighting their role in improving the efficiency and selectivity of glycopeptide synthesis processes (Sjölin & Kihlberg, 2001).

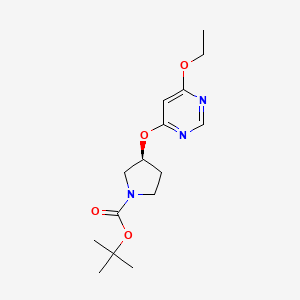

Fluorescent Sensing

Compounds with fluorinated benzoyl groups have been utilized in the development of fluorescent sensors for various analytes, including 2,4,6-trinitrophenol (TNP) and acetate ions. These sensors offer high efficiency and sensitivity, demonstrating the utility of fluorinated benzoyl derivatives in analytical chemistry and environmental monitoring (Ni et al., 2016).

Angiotensin-I Converting Enzyme Assay

In biochemical research, fluorinated benzoyl compounds have been employed in assays for angiotensin-I converting enzyme (ACE), a key enzyme in the renin-angiotensin system regulating blood pressure. These compounds have facilitated the development of sensitive and simple fluorescent assays for ACE activity, contributing to cardiovascular disease research (Sentandreu & Toldrá, 2006).

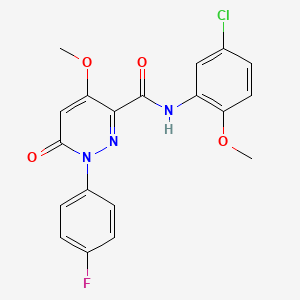

Living Cell Imaging

The application of fluorinated benzoyl amino acids in living cell imaging has been explored, particularly in the detection of metal ions like Al3+. These compounds serve as selective and sensitive fluorescent probes, enabling the visualization of cellular processes and the study of metal ion dynamics in biological systems (Ye et al., 2014).

properties

IUPAC Name |

2-[(3-fluoro-4-methylbenzoyl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO3/c1-6-2-3-7(4-8(6)11)10(15)12-5-9(13)14/h2-4H,5H2,1H3,(H,12,15)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQKUHFWQMRWGQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chloro-3-methylphenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2917913.png)

![N-(4-ethylphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2917916.png)

![N-[(2Z)-4-(4-bromophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]-1-phenylmethanamine hydrobromide](/img/structure/B2917919.png)

![Methyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2917930.png)